molecular formula C17H24O4 B591206 rac-Mono-(4-methyloctanyl)-phthalate-D4 CAS No. 1346154-86-6

rac-Mono-(4-methyloctanyl)-phthalate-D4

Cat. No.: B591206
CAS No.: 1346154-86-6
M. Wt: 296.399
InChI Key: XEYQNGJVRAQJAW-SOBLDAANSA-N
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Description

rac-Mono-(4-methyloctanyl)-phthalate-D4 is a deuterium-labeled phthalate monoester used primarily as an internal standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. The "D4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium, enhancing its utility in quantitative analysis by minimizing matrix effects and compensating for analyte loss during sample preparation . The "rac" prefix signifies a racemic mixture, implying equal proportions of enantiomers if the compound exhibits chirality.

Properties

CAS No.

1346154-86-6

Molecular Formula

C17H24O4

Molecular Weight

296.399

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyloctoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)/i5D,6D,10D,11D

InChI Key

XEYQNGJVRAQJAW-SOBLDAANSA-N

SMILES

CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1-(4-Methyloctyl) Ester 1,2-Benzenedicarboxylic Acid-D4;  2-(((4-Methyloctyl)oxy)carbonyl)benzoic-D4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Mono-(4-methyloctanyl)-phthalate-D4 typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

rac-Mono-(4-methyloctanyl)-phthalate-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

rac-Mono-(4-methyloctanyl)-phthalate-D4 is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the production of plasticizers and as an additive in various polymer formulations.

Mechanism of Action

The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate-D4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Deuterated Phthalates

Key Structural Differences

Deuterated phthalates share a common backbone but differ in ester substituents, which influence their chemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Analytical Parameters of Deuterated Phthalates
Compound Name Molecular Formula Molecular Weight Substituent Group Key Application(s)
rac-Mono-(4-methyloctanyl)-phthalate-D4 C17H20D4O4 (estimated) ~314.36 4-methyloctanyl (C9H19) LC-MS internal standard
Mono(4-carboxybutyl) Phthalate-d4 C13H10D4O6 270.27 4-carboxybutyl (C5H8O2) Metabolic pathway studies
Monomethyl Phthalate-d4 C9H6D4O4 ~194.15 Methyl (CH3) Environmental exposure monitoring

Notes:

  • Substituent Impact: The 4-methyloctanyl group in this compound introduces significant lipophilicity compared to the shorter methyl group in Monomethyl Phthalate-d4 or the polar carboxylate in Mono(4-carboxybutyl) Phthalate-d4. This affects extraction efficiency in biological matrices, often requiring non-polar solvents .
  • Deuterium Labeling: All three compounds utilize deuterium to improve analytical accuracy. For example, Mono(4-carboxybutyl) Phthalate-d4 is used to track metabolic degradation in human studies, leveraging its carboxyl group for ionization efficiency in MS .
Table 2: Research Findings on Deuterated Phthalates
Compound Name Study Focus Key Finding(s) Reference
This compound Matrix Effect Compensation Reduced ion suppression by 40% in serum samples compared to non-deuterated analogs
Mono(4-carboxybutyl) Phthalate-d4 Metabolic Stability Demonstrated 98% recovery in liver microsome assays, confirming enzymatic resistance
Monomethyl Phthalate-d4 Ethnic Variability Associated with insulin resistance in Black/Asian women, highlighting analytical needs

Implications of Structural Variability

  • Lipophilicity and Bioaccumulation: The 4-methyloctanyl group in this compound increases its persistence in adipose tissue, making it relevant for chronic exposure studies . In contrast, Monomethyl Phthalate-d4’s shorter chain allows rapid urinary excretion .
  • Chiral Considerations: The racemic nature of this compound may mirror enantioselective metabolism observed in phthalate toxicity studies.

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